molecular formula C9H5BrClNO B13926510 5-Bromo-8-chloro-1(2H)-isoquinolinone

5-Bromo-8-chloro-1(2H)-isoquinolinone

Cat. No.: B13926510
M. Wt: 258.50 g/mol
InChI Key: CCNOJECBCLYULW-UHFFFAOYSA-N
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Description

5-Bromo-8-chloro-1(2H)-isoquinolinone is an organic compound that belongs to the isoquinolinone family This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinolinone core

Preparation Methods

The synthesis of 5-Bromo-8-chloro-1(2H)-isoquinolinone typically involves halogenation reactions. One common method is the bromination and chlorination of isoquinolinone derivatives under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity. Detailed synthetic routes and reaction conditions can vary, but they generally require precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

5-Bromo-8-chloro-1(2H)-isoquinolinone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-8-chloro-1(2H)-isoquinolinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloro-1(2H)-isoquinolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-8-chloro-1(2H)-isoquinolinone can be compared with other similar compounds such as:

  • 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
  • 5-Bromo-8-chloro-1,7-naphthyridine

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

5-bromo-8-chloro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-4H,(H,12,13)

InChI Key

CCNOJECBCLYULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC(=O)C2=C1Cl)Br

Origin of Product

United States

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